molecular formula C12H15N3O2S B164302 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 136745-20-5

4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B164302
M. Wt: 265.33 g/mol
InChI Key: CJEIRWZHMRYHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, also known as DMTT, is a chemical compound that belongs to the class of thioether derivatives of 1,2,4-triazoles. DMTT has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. In

Mechanism Of Action

The mechanism of action of 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. In medicine, 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the expression of certain pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In agriculture, 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of certain enzymes involved in plant growth and development.

Biochemical And Physiological Effects

4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to have a variety of biochemical and physiological effects. In medicine, 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to reduce inflammation and oxidative stress, and to induce apoptosis in cancer cells. In agriculture, 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit plant growth and development. In materials science, 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit corrosion and to act as a precursor for the synthesis of other compounds.

Advantages And Limitations For Lab Experiments

4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a wide range of potential applications in various fields of scientific research. However, 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol also has some limitations. It can be toxic to certain organisms, and it may have unwanted side effects in some applications. Additionally, more research is needed to fully understand its mechanism of action and to optimize its use in various applications.

Future Directions

There are many future directions for research on 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. In medicine, further research is needed to fully understand its potential as an anti-inflammatory, antioxidant, and antitumor agent. In agriculture, more research is needed to optimize its use as a plant growth regulator and herbicide. In materials science, further research is needed to optimize its use as a corrosion inhibitor and as a precursor for the synthesis of other compounds. Additionally, more research is needed to fully understand the mechanism of action of 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol and to identify any potential side effects or safety concerns.

Synthesis Methods

4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can be synthesized using a variety of methods, including the reaction of 2,2-dimethoxyethylamine with 5-phenyl-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. Other methods include the reaction of 2,2-dimethoxyethylamine with 5-phenyl-4H-1,2,4-triazole-3-thiol-5-amine, or the reaction of 2,2-dimethoxyethylamine with 5-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable oxidizing agent.

Scientific Research Applications

4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of scientific research. In medicine, 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential use as an antifungal and antibacterial agent. In agriculture, 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been studied for its potential use as a plant growth regulator and herbicide. In materials science, 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been investigated for its potential use as a corrosion inhibitor and as a precursor for the synthesis of other compounds.

properties

IUPAC Name

4-(2,2-dimethoxyethyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-16-10(17-2)8-15-11(13-14-12(15)18)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEIRWZHMRYHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1C(=NNC1=S)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372567
Record name 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

CAS RN

136745-20-5
Record name 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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